![molecular formula C18H20N2O4 B2581038 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid CAS No. 780822-80-2](/img/structure/B2581038.png)
4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid, hereafter referred to as 4-MEMPABA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of benzoic acid and is composed of a benzene ring and an aza-vinyl group. 4-MEMPABA has been used in a variety of studies due to its ability to bind to proteins, making it a useful tool for studying protein-ligand interactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid is a compound that, while not directly mentioned in the reviewed literature, shares structural similarities with various researched compounds, indicating potential applications in synthetic chemistry and material science. For instance, the synthesis and characterization of similar azo-benzoic acids, which involve azo-hydrazone tautomerism and acid-base dissociation in solution, suggest that compounds like the one could have applications in dye and pigment industries due to their spectral properties. These reactions are significantly influenced by solvent composition and pH, indicating a potential for application in pH-sensitive materials (Baul et al., 2009).
Bioactive Properties
Research on phenyl ether derivatives from marine-derived fungi, like Aspergillus carneus, which exhibit strong antioxidant activities, highlights the potential of structurally similar compounds in pharmaceutical and nutraceutical applications. Compounds with specific structural motifs have been shown to possess significant bioactivity, suggesting that the compound could be explored for its antioxidant properties or as a lead compound in drug discovery (Xu et al., 2017).
Ligand Chemistry and Luminescence
The synthesis and study of lanthanide coordination compounds using benzoic acid derivatives indicate potential applications in the development of new materials with specific luminescent properties. Such compounds have been used to test the influence of substituents on photophysical properties, suggesting applications in optoelectronics and sensing technologies. The ability to modulate the electron density through substitution and its effect on luminescence highlights the versatile applications of compounds with benzoic acid moieties in material science (Sivakumar et al., 2010).
Antimicrobial and Antifungal Activities
The exploration of new isoprenyl phenyl ether compounds from mangrove fungi and their demonstrated antibacterial, antifungal activities, and cytotoxicity against cell lines reveal the potential of similar compounds in the development of new antimicrobial and anticancer agents. The structure-activity relationship (SAR) inherent in these studies suggests a pathway for the development of novel therapeutics based on the chemical structure of this compound and its analogs (Shao et al., 2007).
Propiedades
IUPAC Name |
4-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)24-16-9-4-13(10-17(16)23-3)11-19-20-15-7-5-14(6-8-15)18(21)22/h4-12,20H,1-3H3,(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGBLVAQNCLAEI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

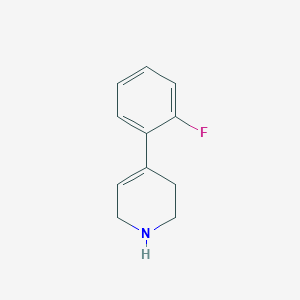
![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)


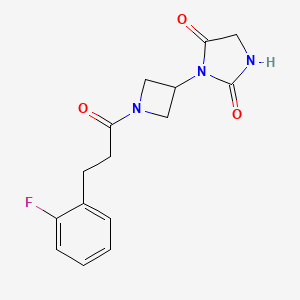
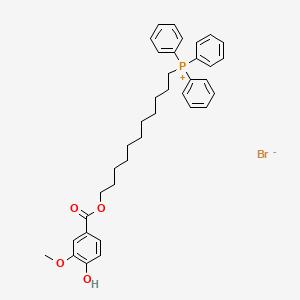
![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)
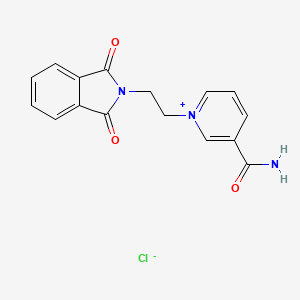
![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)
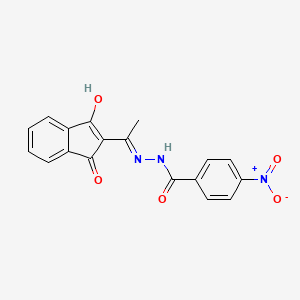


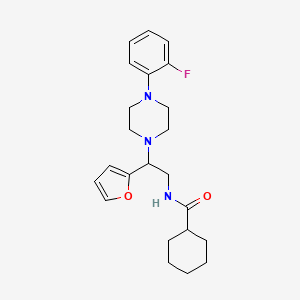
![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)